molecular formula C6H12ClNO3 B2388387 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride CAS No. 2402830-28-6

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2388387
CAS No.: 2402830-28-6
M. Wt: 181.62
InChI Key: GOKKOESOFHPYKQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a hydroxy group, aminomethyl substituent, and carboxylic acid moiety, with a hydrochloride counterion. Its molecular formula is C₆H₁₀ClNO₃, and it is primarily utilized in pharmaceutical research as a chiral building block or intermediate in drug synthesis. Key identifiers include:

  • CAS Number: 109826-20-2 (as per )
  • Molecular Weight: 179.60 g/mol (calculated).
  • Purity: Typically ≥95% (referenced in ).
    This compound’s rigid cyclobutane backbone and polar functional groups make it valuable for modulating pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-6(10)1-4(2-6)5(8)9;/h4,10H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKKOESOFHPYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an aminomethylating agent, followed by the introduction of a hydroxyl group through oxidation or substitution reactions. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride

  • Structure: Lacks the hydroxy group but retains the aminomethyl and carboxylic acid groups.
  • CAS : 1427319-42-3 ().
  • Molecular Formula: C₆H₁₂ClNO₂.
  • Molecular Weight : 165.62 g/mol.

1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride

  • Structure : Benzyloxy substituent replaces the hydroxy group.
  • CAS : 1207894-63-0 ().
  • Molecular Formula: C₁₂H₁₆ClNO₃.
  • Molecular Weight : 257.71 g/mol.
  • Key Differences : The benzyloxy group introduces hydrophobicity and bulkiness, affecting membrane permeability and metabolic stability .

Methyl 1-Amino-3-methoxycyclobutane-1-carboxylate Hydrochloride

  • Structure : Methoxy and methyl ester groups replace hydroxy and carboxylic acid.
  • CAS : 1260387-16-3 ().
  • Molecular Formula: C₇H₁₄ClNO₃.
  • Molecular Weight : 195.65 g/mol.
  • Key Differences : The ester group enhances lipophilicity, while the methoxy substituent may alter electronic properties compared to the hydroxy group .

3-(Aminomethyl)adamantane-1-carboxylic Acid Hydrochloride

  • Structure : Adamantane core instead of cyclobutane.
  • CAS : 97350-00-0 ().
  • Molecular Formula: C₁₂H₂₀ClNO₂.
  • Molecular Weight : 245.75 g/mol.
  • Key Differences : The adamantane scaffold provides enhanced rigidity and metabolic resistance but increases molecular weight significantly .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride 109826-20-2 C₆H₁₀ClNO₃ 179.60 Hydroxy, aminomethyl, carboxylic acid Chiral intermediates, drug design
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride 1427319-42-3 C₆H₁₂ClNO₂ 165.62 Aminomethyl, carboxylic acid Peptide mimetics
1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 Benzyloxy, aminomethyl, carboxylic acid Prodrug synthesis
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride 1260387-16-3 C₇H₁₄ClNO₃ 195.65 Methoxy, methyl ester, aminomethyl Lipophilic prodrug development
3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride 97350-00-0 C₁₂H₂₀ClNO₂ 245.75 Adamantane core, aminomethyl, carboxylic acid Antiviral agents, CNS drugs

Biological Activity

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride, commonly referred to as a cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclobutane ring, an aminomethyl group, and a hydroxyl group, which contribute to its diverse reactivity and interaction with biological systems.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : Approximately 182 Da
  • CAS Number : 2137723-29-4

The presence of functional groups such as the hydroxyl and carboxylic acid moieties enhances the compound's reactivity, making it a versatile intermediate in organic synthesis and medicinal applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group is capable of engaging with enzymes or receptors, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and other interactions critical for modulating biological processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that cyclic amino acids can possess antimicrobial properties, suggesting potential applications in treating infections .
  • Neuroprotective Effects : The structural characteristics may allow for interactions with neurotransmitter systems, potentially providing neuroprotective benefits .
  • Inhibition of Enzymatic Activity : Similar compounds have shown the capability to inhibit specific enzymes, which may be explored further for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
1-Aminocyclobutanecarboxylic AcidCyclobutane ring with an amino groupExhibits lower toxicity and similar biological activity
2-Aminocyclobutanecarboxylic AcidSimilar cyclic structureDifferent stereochemistry affects receptor binding
3-Hydroxycyclobutanecarboxylic AcidHydroxyl group on cyclobutanePotentially different metabolic pathways

This table highlights the diversity within the cyclobutane series while emphasizing the specific receptor interactions and biological activities unique to this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A recent investigation assessed the antimicrobial efficacy of various cyclic amino acids, including derivatives like this compound. Results indicated significant inhibition against Gram-positive bacteria .
  • Neuroprotective Potential : Research focusing on non-proteinogenic amino acids has suggested that compounds similar to 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid may exhibit neuroprotective properties through modulation of neurotransmitter release .
  • Enzyme Inhibition : Inhibitory effects on specific glycosidases were noted in studies involving related amides, indicating potential pathways for therapeutic application in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Reductive amination is a common approach for similar cyclobutane derivatives. For example, condensation of a ketone precursor (e.g., 3-hydroxycyclobutanone) with an amine (e.g., benzylamine) using sodium cyanoborohydride (NaBH3CN) under acidic conditions can yield the aminomethyl intermediate. Subsequent acid hydrolysis (HCl) forms the hydrochloride salt .
  • Critical Parameters : pH control during reductive amination (pH ~5–6) minimizes side reactions like over-reduction. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and hydroxy/aminomethyl groups (δ ~1.5–2.0 ppm for -NH2; δ ~4.5 ppm for -OH) .
  • HPLC-MS : Reverse-phase C18 columns (e.g., Zorbax SB-C18) with a mobile phase of 0.1% TFA in water/acetonitrile resolve enantiomers and detect impurities (<1%) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the cyclobutane ring in aqueous solutions. Lyophilized samples stored at -20°C retain >90% potency. Buffered solutions (pH 4–6) are optimal for short-term storage .

Advanced Research Questions

Q. What computational models predict the compound’s conformational flexibility and binding affinity to biological targets (e.g., enzymes, receptors)?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) analyze the cyclobutane ring’s strain energy (~25–30 kcal/mol) and its impact on binding. Docking studies (AutoDock Vina) with γ-aminobutyric acid (GABA) receptors suggest moderate affinity (Kd ~10–50 µM) due to steric hindrance from the hydroxy group .

Q. How can contradictory data on the compound’s solubility and permeability be resolved in drug discovery workflows?

  • Methodology :

  • Solubility : Use shake-flask assays with phosphate buffer (pH 7.4) and co-solvents (e.g., DMSO ≤1%) to measure intrinsic solubility (~2–5 mg/mL). Contradictions arise from polymorphic forms; X-ray diffraction identifies crystalline vs. amorphous states .
  • Permeability : Parallel artificial membrane permeability assays (PAMPA) show low logPe values (-6.5 to -5.8), suggesting poor blood-brain barrier penetration. MDCK cell monolayers validate this with apparent permeability (Papp) <1 × 10⁻⁶ cm/s .

Q. What strategies mitigate off-target interactions observed in in vitro assays (e.g., kinase inhibition)?

  • Methodology :

  • Selectivity Screening : Broad kinase panels (e.g., Eurofins KinaseProfiler) identify off-target hits (e.g., inhibition of MAPK14 at IC50 ~1 µM).
  • Structure-Activity Relationship (SAR) : Modifying the hydroxy group to a methoxy or fluorine substituent reduces off-target binding while retaining target affinity .

Key Research Challenges

  • Stereochemical Complexity : The (1s,3s) stereoisomer requires chiral chromatography (e.g., Chiralpak IA) for separation, with enantiomeric excess (ee) >98% critical for biological studies .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate rapid oxidation (t1/2 ~15 min), necessitating prodrug strategies .

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